Cas no 79887-16-4 (1-Eth-1-ynyl-4-(pentyloxy)benzene)

1-Eth-1-ynyl-4-(pentyloxy)benzene structure
79887-16-4 structure
Productnaam:1-Eth-1-ynyl-4-(pentyloxy)benzene
CAS-nummer:79887-16-4
MF:C13H16O
MW:188.265543937683
MDL:MFCD00173877
CID:60150
PubChem ID:2775119

1-Eth-1-ynyl-4-(pentyloxy)benzene Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Eth-1-ynyl-4-(pentyloxy)benzene
    • 4-n-Pentyloxyphenylacetylene
    • 1-ETHYL-4-(PENTYLOXY)-BENZENE
    • 4-Pentyloxyphenylacetylene
    • 4-pentylphenylacetylene
    • p-Ethynyl(pentyloxy)benzene
    • 1-ethynyl-4-pentyloxybenzene
    • 4-n-pentoxyphenylacetylene
    • 4-n-Pentylphenylacetylene
    • 4-n-pentyloxy-phenylacetylene
    • J-504583
    • 1-ethynyl-4-(pentyloxy)benzene;P-Ethynyl(pentyloxy)benzene
    • SCHEMBL949228
    • 4-pentoxyphenylacetylene
    • A852240
    • 79887-16-4
    • FT-0607720
    • (4-n-pentyloxyphenyl)acetylene
    • 1-Ethynyl-4-(pentyloxy)benzene, AldrichCPR
    • MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • 1-ethynyl-4-pentoxybenzene
    • AKOS005146028
    • DTXSID10379395
    • AS-15643
    • 1-ethynyl-4-(pentyloxy)benzene
    • D95925
    • MFCD00173877
    • 1-Ethynyl-4-(pentyloxy)benzene (ACI)
    • (4-Pentoxyphenyl)acetylene
    • 1-Ethynyl-4-(n-pentyloxy)benzene
    • 4-(n-Pentyloxy)phenylacetylene
    • 4-(Pentyloxy)phenylacetylene
    • DB-027401
    • MDL: MFCD00173877
    • Inchi: 1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
    • InChI-sleutel: MKSWQHOPSDCVMS-UHFFFAOYSA-N
    • LACHT: C#CC1C=CC(OCCCCC)=CC=1

Berekende eigenschappen

  • Exacte massa: 188.120115g/mol
  • Oppervlakte lading: 0
  • XLogP3: 4.1
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Aantal draaibare bindingen: 6
  • Monoisotopische massa: 188.120115g/mol
  • Monoisotopische massa: 188.120115g/mol
  • Topologisch pooloppervlak: 9.2Ų
  • Zware atoomtelling: 14
  • Complexiteit: 181
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing

Experimentele eigenschappen

  • Kleur/vorm: Colorless to grayish yellow powder
  • Dichtheid: 0.9600
  • Smeltpunt: No data available
  • Kookpunt: 271.1 ℃ at 760 mmHg
  • Vlampunt: >110℃(230℉)
  • Brekindex: 1.527
  • PSA: 9.23000
  • LogboekP: 3.23690
  • Oplosbaarheid: Insoluble in water.

1-Eth-1-ynyl-4-(pentyloxy)benzene Beveiligingsinformatie

1-Eth-1-ynyl-4-(pentyloxy)benzene Douanegegevens

  • HS-CODE:2909309090
  • Douanegegevens:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Eth-1-ynyl-4-(pentyloxy)benzene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Fluorochem
228065-1g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
1g
£25.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N115540-5g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
5g
¥200.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015409-1g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
1g
¥50 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015409-5g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
5g
¥194 2024-05-21
Alichem
A019088296-100g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
100g
$652.46 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27555-1g
4-n-Pentyloxyphenylacetylene, 99%
79887-16-4 99%
1g
¥893.00 2023-03-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NO540-25g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 98%
25g
718.0CNY 2021-08-04
Apollo Scientific
OR21947-100g
1-eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 99%
100g
£414.00 2025-02-19
1PlusChem
1P003EQU-100g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
100g
$542.00 2024-04-21
A2B Chem LLC
AB58278-25g
1-Eth-1-ynyl-4-(pentyloxy)benzene
79887-16-4 95%
25g
$140.00 2024-04-19

1-Eth-1-ynyl-4-(pentyloxy)benzene Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Referentie
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  12 h, 70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referentie
Cleavage of the Carbon-Carbon Triple Bonds of Arylacetylenes for the Synthesis of Arylnitriles without a Metal Catalyst
Lin, Yuanguang; et al, European Journal of Organic Chemistry, 2016, 2016(18), 3056-3059

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
1.3 Solvents: Water
2.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referentie
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referentie
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referentie
Aerobic Oxynitration of Alkynes with tBuONO and TEMPO
Dutta, Uttam; et al, Organic Letters, 2014, 16(24), 6302-6305

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  85 °C
2.1 Reagents: Triethylamine Catalysts: Cupric acetate ,  Palladium chloride ;  30 min, rt; overnight, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referentie
Synthesis of Some Novel Aromatic Alkynyl Silanes: Mesomorphic Characterization of Ethynyl-Substituted Rod-Shaped Molecules
Srinivasa, H. T.; et al, Molecular Crystals and Liquid Crystals, 2014, 588(1), 17-27

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referentie
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referentie
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referentie
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referentie
Highly ordered smectic structures of disc-rod luminescent liquid crystals: the role of the tolane group
Liu, Yurong; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(10), 3555-3561

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referentie
Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores
Yamada, Shigeyuki ; et al, ACS Omega, 2018, 3(8), 9105-9113

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
1.2 3.5 h, rt
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Referentie
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referentie
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 min, rt; rt → 60 °C; 24 h, 60 - 70 °C
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
2.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2 h, 0 °C
2.3 Solvents: Water
3.1 Reagents: Butyllithium ,  Hexane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Referentie
A concise synthesis of isoxazole-based side chain of Micafungin
Rao, Pallavi; et al, Synthetic Communications, 2019, 49(17), 2180-2187

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  16 h, 95 °C
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  30 min, rt
2.2 3.5 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  1 h, rt
Referentie
A facile synthesis of a room-temperature chiral discotic nematic liquid crystal based on pentaalkynylbenzene core
Yu, Huanan ; et al, Liquid Crystals, 2021, 48(12), 1750-1757

1-Eth-1-ynyl-4-(pentyloxy)benzene Raw materials

1-Eth-1-ynyl-4-(pentyloxy)benzene Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:79887-16-4)1-Eth-1-ynyl-4-(pentyloxy)benzene
A852240
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):455.0